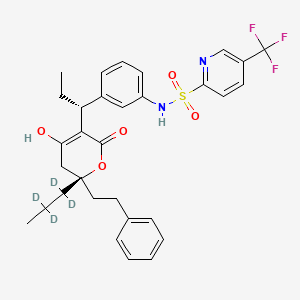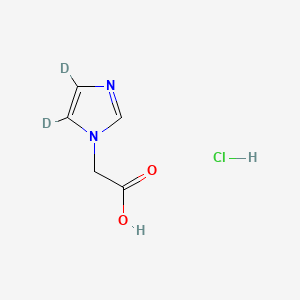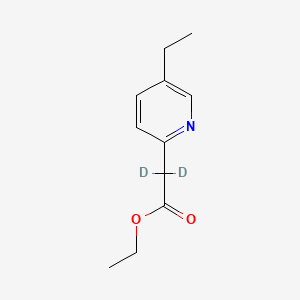
6-O-ニコチノイルスクテバルバチンG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-Nicotinoylscutebarbatine G is a neo-clerodane diterpenoid alkaloid isolated from the plant Scutellaria barbata, which belongs to the Lamiaceae family . This compound has shown significant cytotoxic activities against various human tumor cell lines, including HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells . The molecular formula of 6-O-Nicotinoylscutebarbatine G is C32H36N2O8, and it has a molecular weight of 576.64 g/mol .
科学的研究の応用
6-O-Nicotinoylscutebarbatine G has several scientific research applications, including:
Chemistry
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential biological activities.
Biology
Cytotoxic Studies: It is used in studies to evaluate its cytotoxic effects on different cancer cell lines.
Medicine
Cancer Research: The compound is investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry
Pharmaceutical Development: It is explored for the development of new anticancer drugs.
作用機序
Target of Action
6-O-Nicotinoylscutebarbatine G, also known as Scutebatin C, is an alkaloid isolated from Scutellaria barbata . It has been found to exhibit cytotoxic activities against three human tumor cell lines: HONE-1 (nasopharyngeal), KB (oral epidermoid carcinoma), and HT29 (colorectal carcinoma cells) . These cell lines are the primary targets of 6-O-Nicotinoylscutebarbatine G.
Mode of Action
It is known that the compound exhibits cytotoxic activities against its target cells This suggests that it may interact with cellular components or processes in a way that inhibits cell growth or induces cell death
Result of Action
The primary known result of 6-O-Nicotinoylscutebarbatine G’s action is its cytotoxic effect on HONE-1, KB, and HT29 cells . This suggests that the compound may have potential as a therapeutic agent for the treatment of nasopharyngeal carcinoma, oral epidermoid carcinoma, and colorectal carcinoma.
生化学分析
Biochemical Properties
The biochemical properties of 6-O-Nicotinoylscutebarbatine G are largely related to its cytotoxic activities. It interacts with various enzymes, proteins, and other biomolecules within cells, leading to changes in cellular function
Cellular Effects
6-O-Nicotinoylscutebarbatine G has been found to have cytotoxic effects on HONE-1, KB, and HT29 cells . It influences cell function by inducing cell death, which could involve changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 6-O-Nicotinoylscutebarbatine G involves the extraction and isolation from the aerial parts of Scutellaria barbata . The process typically includes the following steps:
Extraction: The plant material is extracted using ethanol or methanol.
Industrial Production Methods
Currently, there are no well-documented industrial production methods for 6-O-Nicotinoylscutebarbatine G. The compound is primarily obtained through laboratory-scale extraction and isolation from Scutellaria barbata .
化学反応の分析
Types of Reactions
6-O-Nicotinoylscutebarbatine G can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving 6-O-Nicotinoylscutebarbatine G include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-O-Nicotinoylscutebarbatine G .
類似化合物との比較
Similar Compounds
- Scutebarbatine G
- 6,7-Di-O-nicotinoylscutebarbatine G
- 6-O-nicotinoyl-7-O-acetylscutebarbatine G
- Scutebarbatine H
- 7-O-nicotinoylscutebarbatine H
Uniqueness
6-O-Nicotinoylscutebarbatine G is unique due to its specific cytotoxic activity against certain cancer cell lines and its distinct molecular structure, which includes a nicotinoyl group at the 6-O position . This structural feature differentiates it from other similar compounds and contributes to its unique biological activities .
特性
InChI |
InChI=1S/C32H34O8/c1-19-13-14-22(38-27(35)20-9-5-6-10-20)24-29(2)15-16-32(17-23(33)37-18-32)40-31(29,4)25(34)26(30(19,24)3)39-28(36)21-11-7-8-12-21/h5,7,9-13,22,24-26,34H,14-18H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBAUCYKHLPPHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CC=C=C5)C)OC(=O)C6=CC=C=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the corrected structure of 6-O-Nicotinoylscutebarbatine G and how was the original structure revised?
A1: The structure of 6-O-Nicotinoylscutebarbatine G, initially proposed by Dai and co-workers, was later revised based on a re-evaluation of the published NMR data. The revised structure, along with six other 13-spiro neo-clerodanes, was reported in a study published on Semantic Scholar. [] The revision was based on extensive spectroscopic studies, including 2D NMR analyses, which provided a more accurate understanding of the compound's connectivity and stereochemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)
